molecular formula C21H28O2 B14025948 h_49_Ethisterone

h_49_Ethisterone

Cat. No.: B14025948
M. Wt: 312.4 g/mol
InChI Key: CHNXZKVNWQUJIB-AYUYWISESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethisterone involves several steps. One common method starts with 4-androstenedione and triethyl orthoformate as reaction raw materials. An etherification reaction is conducted, followed by the addition of triethylamine to adjust the pH value. The product is then filtered, washed, and dried to obtain etherate I. Dehydration is conducted after mixing methylbenzene, potassium hydroxide, and isobutanol. Tetrahydrofuran is added, and acetylene gas is introduced until it is no longer absorbed. The dissolved etherate I is added to the mixture, and acetylene gas is introduced again. Sulfuric acid is added until the pH reaches 1-2. The material is then distilled, concentrated, washed to neutrality, and dried to obtain the crude product, which is then refined .

Industrial Production Methods: The industrial production of ethisterone follows similar steps but is optimized for higher yield and efficiency. The reaction conditions are moderate, and the process is designed to be simple and convenient, with fewer reaction steps and high yield .

Chemical Reactions Analysis

Types of Reactions: Ethisterone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones, while reduction can produce alcohols .

Scientific Research Applications

Ethisterone has been used in various scientific research applications, including:

Properties

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

IUPAC Name

(10R,13S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,13,16-18,23H,5-12H2,2-3H3/t16?,17?,18?,19-,20-,21-/m0/s1

InChI Key

CHNXZKVNWQUJIB-AYUYWISESA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CCC3C2CC[C@]4(C3CC[C@]4(C#C)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C#C)O)C

Origin of Product

United States

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